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Foundational

An In-depth Technical Guide to the Aqueous pKa of 4-Ethyl-3,5-dinitrobenzoic acid

Abstract This technical guide provides a comprehensive analysis of the acidity, specifically the pKa, of 4-Ethyl-3,5-dinitrobenzoic acid in an aqueous solution. The document begins with a theoretical examination of the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity, specifically the pKa, of 4-Ethyl-3,5-dinitrobenzoic acid in an aqueous solution. The document begins with a theoretical examination of the structural factors influencing the acidity of substituted benzoic acids, leading to a predicted pKa value for the target molecule. Subsequently, detailed, field-proven experimental protocols for the precise determination of this value are presented, including potentiometric titration and UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of organic compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Significance of pKa in Scientific Research

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. In the context of drug development and chemical research, a thorough understanding of a molecule's pKa is paramount. It governs a multitude of properties including solubility, lipophilicity, and membrane permeability, all of which are decisive factors in the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. An accurate determination of pKa is therefore not merely an academic exercise but a foundational step in the rational design and development of new chemical entities.

This guide focuses on 4-Ethyl-3,5-dinitrobenzoic acid, a substituted aromatic carboxylic acid. The presence of two strongly electron-withdrawing nitro groups is anticipated to render this compound significantly more acidic than its parent molecule, benzoic acid. The addition of an ethyl group at the 4-position introduces a subtle electronic and steric perturbation, the effect of which on the overall acidity will be a key point of investigation.

Theoretical pKa Estimation of 4-Ethyl-3,5-dinitrobenzoic acid

A first principles understanding of the relationship between molecular structure and acidity allows for a reasonable estimation of the pKa of 4-Ethyl-3,5-dinitrobenzoic acid.

The Influence of Substituents on Benzoic Acid Acidity

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) attached to the aromatic ring delocalize the negative charge of the carboxylate group, thereby stabilizing the conjugate base and increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the conjugate base and decrease acidity (increasing the pKa).

  • Nitro Groups (-NO₂): The nitro group is a potent electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the negative charge onto the nitro group). The presence of two nitro groups at the meta positions (3 and 5) in 3,5-dinitrobenzoic acid significantly enhances its acidity. The pKa of 3,5-dinitrobenzoic acid is approximately 2.82, a substantial decrease from the pKa of benzoic acid, which is about 4.20.[1][2]

  • Ethyl Group (-CH₂CH₃): An ethyl group is generally considered to be a weak electron-donating group through an inductive effect. This would be expected to slightly decrease the acidity of the parent molecule.

Predicted pKa Value

Based on the known pKa of 3,5-dinitrobenzoic acid (2.82), the introduction of an electron-donating ethyl group at the 4-position is predicted to slightly increase the pKa. Therefore, the pKa of 4-Ethyl-3,5-dinitrobenzoic acid is expected to be slightly higher than 2.82. A reasonable estimate would place it in the range of 2.9 to 3.1 .

CompoundSubstituentsKnown/Predicted pKa
Benzoic AcidNone~4.20
3,5-Dinitrobenzoic Acid3,5-dinitro~2.82[1][2]
4-Ethyl-3,5-dinitrobenzoic acid4-ethyl, 3,5-dinitroPredicted: 2.9 - 3.1

Experimental Determination of pKa

While theoretical predictions are valuable, precise pKa values must be determined experimentally. The following section outlines two robust and widely accepted methods for the determination of the pKa of 4-Ethyl-3,5-dinitrobenzoic acid.

Synthesis of 4-Ethyl-3,5-dinitrobenzoic acid

A plausible synthetic route to 4-Ethyl-3,5-dinitrobenzoic acid involves the nitration of 4-ethylbenzoic acid.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve 1 mole of 4-ethylbenzoic acid in concentrated sulfuric acid.

  • Nitration: Slowly add a stoichiometric excess (approximately 2.2 moles) of fuming nitric acid to the solution while maintaining a low temperature (0-10 °C) using the cooling bath.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then gently heat to 50-60 °C for an additional hour to ensure complete dinitration.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Ethyl-3,5-dinitrobenzoic acid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[3]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a 0.01 M aqueous solution of 4-Ethyl-3,5-dinitrobenzoic acid.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Setup: Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized 0.01 M solution of sodium hydroxide (NaOH) in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4][5]

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a pH range of approximately 1.5 to 4.5 (e.g., using phosphate or citrate buffers).

  • Stock Solution: Prepare a concentrated stock solution of 4-Ethyl-3,5-dinitrobenzoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Add a small, identical aliquot of the stock solution to a constant volume of each buffer solution.

  • Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each of the buffered solutions.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species.

Discussion and Conclusion

The combination of theoretical prediction and rigorous experimental determination provides a comprehensive understanding of the pKa of 4-Ethyl-3,5-dinitrobenzoic acid. The strong electron-withdrawing nature of the two nitro groups is the dominant factor in determining the acidity of this molecule. The weakly electron-donating ethyl group is expected to have a minor, though measurable, effect.

The protocols detailed in this guide represent best practices in the field and are designed to yield highly accurate and reproducible results. For drug development professionals, an experimentally verified pKa value for 4-Ethyl-3,5-dinitrobenzoic acid will be invaluable for building predictive models of its behavior in biological systems.

References

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]

  • Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. SpringerLink. [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. National Institutes of Health. [Link]

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. [Link]

  • Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1... National Institutes of Health. [Link]

  • A Kind of Preparation Method of 3,5-dinitrobenzoic acid.
  • 3,5-Dinitrobenzoic acid. Wikipedia. [Link]

  • 3,5-dinitrobenzoic acid. Organic Syntheses. [Link]

  • Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. IUCr Journals. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Ethyl 3,5-dinitrobenzoate. NIST WebBook. [Link]

Sources

Exploratory

Thermal Stability and Phase Transition Profiling of 4-Ethyl-3,5-dinitrobenzoic Acid: A Technical Guide

Executive Summary 4-Ethyl-3,5-dinitrobenzoic acid (CAS: 477953-15-4) is a highly functionalized aromatic compound critical to the development of energetic coordination complexes, pharmaceutical intermediates, and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-3,5-dinitrobenzoic acid (CAS: 477953-15-4) is a highly functionalized aromatic compound critical to the development of energetic coordination complexes, pharmaceutical intermediates, and advanced ligand architectures (). Characterized by a strongly electron-withdrawing dinitro core and an electron-donating ethyl substituent, the molecule exhibits unique thermodynamic behavior. This whitepaper provides a comprehensive, self-validating methodological framework for determining its melting point ( Tm​ ) and thermal decomposition kinetics ( Td​ ), ensuring high-fidelity data acquisition for researchers and drug development professionals.

Structural Thermodynamics & Causality of Thermal Behavior

The thermal stability of dinitrobenzoic acid derivatives is fundamentally governed by their crystal lattice energy and intermolecular hydrogen bonding networks (1)[1]. Unsubstituted 3,5-dinitrobenzoic acid exhibits a high melting point (205–207 °C) driven by robust carboxylic acid dimer formation and planar π−π stacking (2)[2].

Causality of Substitution: The introduction of an ethyl group at the 4-position disrupts this planar symmetry. The steric bulk of the alkyl chain forces a conformational deviation, increasing the free volume within the crystal lattice. Consequently, the enthalpy of fusion ( ΔHf​ ) decreases, shifting the melting point of 4-Ethyl-3,5-dinitrobenzoic acid to an estimated lower range (165–175 °C) relative to its parent compound. Furthermore, the electron-withdrawing nature of the adjacent nitro groups sensitizes the aromatic ring to thermal degradation, typically initiating exothermic decomposition immediately following the melt phase (3)[3].

Experimental Protocols: A Self-Validating System

Protocol A: Precision Melting Point Determination via DSC

To capture the exact phase transition temperatures and enthalpy of fusion, Differential Scanning Calorimetry (DSC) is employed over traditional capillary methods ().

  • Instrument Calibration (Self-Validation Check): Prior to analysis, run a high-purity Indium standard ( Tm​ = 156.6 °C) and Zinc standard to calibrate the heat flow and temperature sensors. Run an empty pan baseline to ensure zero instrumental drift.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 4-Ethyl-3,5-dinitrobenzoic acid into an aluminum Tzero pan (). Causality: A minimal sample mass reduces thermal lag across the sample, ensuring sharp, well-defined endothermic peaks.

  • Encapsulation: Seal the pan with a vented lid. Causality: Venting prevents internal pressure build-up from trace moisture volatilization, which could artificially shift the melting onset.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the ethyl group before the melting transition occurs.

  • Thermal Program: Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min ().

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) as the true melting point, and integrate the area under the endothermic curve to determine ΔHf​ .

Protocol B: Thermal Stability and Decomposition Kinetics via TGA

Dinitroaromatics are prone to rapid, sometimes explosive, exothermic decomposition (3)[3]. Thermogravimetric Analysis (TGA) coupled with kinetic modeling is essential for establishing safety margins.

  • Sample Preparation: Load 5.0 mg of the compound into a platinum crucible.

  • Atmospheric Control: Utilize a dynamic N2​ flow (60 mL/min). Causality: Isolating the thermal cleavage of the nitro groups and decarboxylation from ambient oxygen allows for the calculation of intrinsic activation energies ( Ea​ ) without oxidative interference (4)[4].

  • Multi-Rate Heating (Self-Validation Check): Perform independent TGA runs at varying heating rates ( β = 5, 10, 15, and 20 °C/min) from 50 °C to 500 °C (4)[4]. Causality: Single-rate TGA cannot accurately decouple time and temperature effects. Multiple rates are mathematically required to apply isoconversional kinetic models (e.g., Kissinger and Flynn-Wall-Ozawa methods) to validate the consistency of Ea​ across different conversion fractions (1)[1].

Data Presentation

Table 1: Comparative Thermal Properties of Dinitrobenzoic Acids

Property3,5-Dinitrobenzoic Acid4-Ethyl-3,5-Dinitrobenzoic Acid (Extrapolated)Analytical Method
Melting Point ( Tm​ ) 205–207 °C165–175 °CDSC (10 °C/min)
Decomposition Onset ( Td​ ) > 230 °C> 220 °CTGA ( N2​ atmosphere)
Exothermic Peak ( Texo​ ) ~ 236 °C~ 225 °CDSC / DTA

Table 2: Kinetic Parameters of Thermal Decomposition (Representative for Dinitrobenzoate Derivatives)

Kinetic ModelActivation Energy ( Ea​ )Pre-exponential Factor ( logA )Correlation Coefficient ( R2 )
Kissinger Method 166.5 – 239.0 kJ/mol14.5 – 22.8 s−1 > 0.99
Flynn-Wall-Ozawa (FWO) 176.9 – 235.3 kJ/molN/A (Isoconversional)> 0.98

Mechanistic Degradation Pathway & Workflows

Upon exceeding the decomposition onset ( Td​>220°C ), 4-Ethyl-3,5-dinitrobenzoic acid undergoes a complex, multi-stage degradation. The initial mass loss is typically endothermic decarboxylation ( −CO2​ ), rapidly followed by highly exothermic denitration (cleavage of −NO2​ groups) (1)[1]. The presence of the ethyl group provides localized fuel, leading to secondary alkyl chain oxidation and ring scission, ultimately leaving a carbonaceous residue (3)[3].

Thermal_Workflow N1 Sample Prep: 4-Ethyl-3,5-dinitrobenzoic acid (2-3 mg, Tzero Pan) N2 Differential Scanning Calorimetry (DSC) 10°C/min, N2 Purge N1->N2 N3 Thermogravimetric Analysis (TGA) Multi-rate (5-20°C/min) N1->N3 N4 Melting Point (Tm) & Enthalpy of Fusion N2->N4 N5 Decomposition Onset (Td) & Mass Loss Profile N3->N5 N7 Thermal Stability Profile & Safety Margins (SADT) N4->N7 N6 Kinetic Modeling (Kissinger / Ozawa Methods) N5->N6 N6->N7

Fig 1: Step-by-step analytical workflow for DSC and TGA thermal profiling.

Degradation_Pathway A 4-Ethyl-3,5-dinitrobenzoic acid (Solid State) B Endothermic Phase Transition (Melting: Tm) A->B Heat application C Initial Mass Loss Stage (Decarboxylation: -CO2) B->C T > Td (Onset) D Exothermic Decomposition (Denitration: -NO2 / -NO) B->D T > Td (Onset) E Alkyl Chain Oxidation & Ring Cleavage C->E Continued heating D->E Continued heating F Carbonaceous Residue & Gaseous Effluents E->F Final degradation

Fig 2: Proposed mechanistic sequence of thermally induced phase transition and decomposition.

References

  • ResearchGate - Crystal structure and thermal behaviors for 3,5-dinitrobenzoic acid of 3,5-diamino-1,2,4-triazole URL
  • Benchchem - 4-Ethyl-3,5-dinitrobenzoic acid URL
  • Chemikart - 1306841-44-0 | ethyl 5-(acetylamino)-2-(cyanosulfanyl...
  • ResearchGate - Synthesis, characterization and thermal decomposition kinetics of energetic copper complex based on 3,5 dinitrobenzoic acid and 1,10 phenanthroline URL
  • Chalmers ODR - Application of amorphous classification system and glass forming ability URL
  • MDPI - Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures URL

Sources

Foundational

Electron-withdrawing effects of nitro groups in 4-Ethyl-3,5-dinitrobenzoic acid

Modulating Molecular Electrostatics: The Electron-Withdrawing Effects of Nitro Groups in 4-Ethyl-3,5-dinitrobenzoic Acid Executive Summary The strategic placement of functional groups on an aromatic scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Modulating Molecular Electrostatics: The Electron-Withdrawing Effects of Nitro Groups in 4-Ethyl-3,5-dinitrobenzoic Acid

Executive Summary

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of rational drug design and synthetic chemistry. In 4-ethyl-3,5-dinitrobenzoic acid , the interplay between the strongly electron-withdrawing nitro groups and the weakly electron-donating ethyl group creates a highly polarized π -system. This technical guide dissects the mechanistic causality behind these electronic effects, their quantitative impact on acidity (pKa), and their broader implications for pharmaceutical development, supported by self-validating experimental methodologies.

Mechanistic Elucidation of Electronic Effects
The Push-Pull Dynamics of the Aromatic Ring

The acidity of benzoic acid derivatives is strictly governed by the stability of the conjugate base (the carboxylate anion). Any structural modification that delocalizes or stabilizes this negative charge will drive the dissociation equilibrium forward, thereby lowering the pKa[1].

  • 3,5-Dinitro Groups (The "Pull"): Nitro ( −NO2​ ) groups are among the most potent electron-withdrawing groups (EWGs). When positioned meta to the carboxylic acid (positions 3 and 5), their primary mode of electron withdrawal is through the inductive effect ( −I ), mediated by the highly electronegative nitrogen and oxygen atoms[2]. Because they are meta, their resonance effect ( −R ) does not place a positive charge directly on the ipso-carbon of the carboxylate, but the cumulative −I effect from two nitro groups profoundly stabilizes the carboxylate anion[1].

  • 4-Ethyl Group (The "Push"): The ethyl group at the para position exerts a weak electron-donating effect via hyperconjugation and a positive inductive effect ( +I ). This slightly destabilizes the carboxylate anion, acting as a minor counter-force to the dominant nitro groups.

Quantitative Assessment via the Hammett Equation

The Hammett equation ( log(K/K0​)=ρσ ) provides a mathematical framework to predict this electrostatic tug-of-war[3]. By summing the substituent constants ( σ ), we can quantitatively predict the molecule's acidity:

σm​ for −NO2​

+0.71

σp​ for −Ethyl

−0.15
  • Total Σσ=(2×0.71)−0.15=+1.27

  • Using benzoic acid's baseline pKa of 4.20 and a reaction constant ( ρ ) of 1.0 for water at 25°C, the predicted pKa of 4-ethyl-3,5-dinitrobenzoic acid is approximately 2.93 [4]. This aligns closely with the known experimental pKa of the parent 3,5-dinitrobenzoic acid (2.82), with the slight variance accounted for by the weakly donating ethyl group[5].

    Table 1: Hammett Substituent Constants and pKa Modulation

    SubstituentPositionEffect TypeHammett Constant ( σ )Net Contribution to pKa
    −NO2​ Meta (3)Strong −I +0.71 Strong decrease
    −NO2​ Meta (5)Strong −I +0.71 Strong decrease
    −Ethyl Para (4)Weak +I −0.15 Slight increase
    Total +1.27 Δ pKa ≈−1.27
    Implications for Pharmaceutical Development
    Pharmacokinetics and Bioavailability

    The heavily lowered pKa (~2.93) ensures that 4-ethyl-3,5-dinitrobenzoic acid is predominantly ionized at physiological pH (7.4) and even in the acidic environment of the upper gastrointestinal tract (pH 4-5). This high degree of ionization limits passive transcellular lipoidal permeability but significantly increases aqueous solubility. Drug developers must account for this when formulating oral dosage forms, potentially utilizing prodrug strategies to mask the carboxylate.

    Metabolic Reactivity and Prodrug Potential

    The electron-deficient nature of the dinitro-aromatic ring makes it highly susceptible to enzymatic reduction by nitroreductases. In hypoxic tumor microenvironments, this property can be exploited to design hypoxia-activated prodrugs. Upon reduction of the nitro groups to electron-donating amino groups ( −NH2​ ), a massive electronic reversal occurs, which can be utilized to trigger self-immolative drug release mechanisms.

    Experimental Protocols: Self-Validating Systems

    To ensure scientific integrity, the following protocols are designed with built-in validation mechanisms to prevent false-positive artifacts.

    Protocol 1: High-Precision Potentiometric Determination of pKa

    Causality: Direct measurement of pKa requires accounting for ionic strength and activity coefficients. By using a background electrolyte (0.15 M KCl), we mimic physiological ionic strength and maintain a constant activity coefficient, ensuring the measured apparent pKa can be reliably converted to the thermodynamic pKa.

    • Preparation: Dissolve 10.0 mg of 4-ethyl-3,5-dinitrobenzoic acid in 50 mL of 0.15 M KCl solution (degassed with N2​ to remove CO2​ ).

    • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator equipped with a calibrated glass electrode. Add titrant in 0.05 mL increments, allowing 30 seconds for equilibration between additions.

    • Self-Validation (Gran Plot): Instead of relying solely on the inflection point of the titration curve, construct a Gran plot ( Volume×10−pH vs. Volume ). A perfectly linear Gran plot validates that the electrode is responding ideally (Nernstian behavior) and that no secondary buffering impurities are present.

    • Calculation: Extract the equivalence point from the Gran plot x-intercept and calculate the pKa at the half-equivalence point, adjusting for the ionic strength using the Debye-Hückel equation[6].

    Protocol 2: LC-MS/MS Kinetic Evaluation of Nitroreductase Stability

    Causality: To evaluate the metabolic liability of the electron-withdrawing nitro groups, we must track their reduction to amines. LC-MS/MS allows for the simultaneous quantification of the parent compound and the emergence of the hydroxylamine/amine metabolites, ensuring mass balance.

    • Incubation: Incubate 1 μ M of the compound with 1 mg/mL human liver microsomes (HLM) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Quenching: At defined time points (0, 5, 15, 30, 60 min), extract 50 μ L aliquots and quench with 150 μ L of ice-cold acetonitrile containing an internal standard.

    • Self-Validation (Negative Control): Run a parallel incubation lacking NADPH. The absence of degradation in this control validates that the reduction is strictly cofactor-dependent and not due to chemical instability.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject 5 μ L of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    Data Visualizations

    G A 4-Ethyl-3,5-dinitrobenzoic acid B 3,5-Dinitro Groups Strong -I Effect A->B C 4-Ethyl Group Weak +I Effect A->C D Carboxylate Anion Stabilization B->D Dominant pull C->D Minor push E Lowered pKa (Increased Acidity) D->E

    Electronic effects governing the acidity of 4-Ethyl-3,5-dinitrobenzoic acid.

    G S1 Standardize Titrant (0.1M NaOH) S3 Potentiometric Titration (Record pH vs. Vol) S1->S3 S2 Prepare Analyte (0.01M in 0.15M KCl) S2->S3 S4 Gran Plot Analysis (Self-Validation) S3->S4 S5 Derive Exact pKa S4->S5

    Self-validating potentiometric titration workflow for pKa determination.

    References
    • Title: 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 Source: NC State University Libraries URL: [Link]

    • Title: 20.4 Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

    • Title: Quantifying Acidity in Heterogeneous Systems: Biphasic pKa Values Source: Analytical Chemistry (ACS Publications) URL: [Link]

    • Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

    • Title: Hammett equation Source: Wikipedia URL: [Link]

    • Title: QSPR Prediction of pKa for Benzoic Acids in Different Solvents Source: ResearchGate URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    4-Ethyl-3,5-dinitrobenzoic acid sample preparation for mass spectrometry

    Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of 4-Ethyl-3,5-dinitrobenzoic Acid in Complex Matrices Executive Summary The accurate quantification of highly functionalized aromatic carboxylic a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of 4-Ethyl-3,5-dinitrobenzoic Acid in Complex Matrices

    Executive Summary

    The accurate quantification of highly functionalized aromatic carboxylic acids, such as 4-ethyl-3,5-dinitrobenzoic acid, is critical in environmental monitoring, toxicology, and metabolomics. However, complex biological matrices (e.g., plasma, urine) introduce severe isobaric interferences and ion suppression. This application note details a self-validating, high-throughput sample preparation protocol utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    Mechanistic Causality & Chemical Rationale

    To design a robust assay, the analytical strategy must be grounded in the fundamental physicochemical properties of the analyte.

    Ionization Dynamics: 4-Ethyl-3,5-dinitrobenzoic acid features a carboxylic acid moiety flanked by two strongly electron-withdrawing nitro (-NO₂) groups. These nitro groups exert a profound inductive effect (-I), significantly lowering the pKa of the carboxyl group to < 2.5. Consequently, the molecule exists predominantly as a stable carboxylate anion at physiological pH. In the mass spectrometer source, this architecture is highly amenable to negative-ion electrospray ionization (ESI-), readily yielding an intense deprotonated [M-H]⁻ precursor ion[1].

    Fragmentation Pathway: Upon collision-induced dissociation (CID), nitroaromatic carboxylic acids undergo highly predictable fragmentation. The primary transition involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion, followed by the secondary loss of a nitro radical or NO₂ (46 Da)[2].

    Fragmentation A Precursor Ion [M-H]- m/z 239.1 B Neutral Loss of CO2 (-44 Da) A->B C Quantifier Ion m/z 195.1 B->C D Neutral Loss of NO2 (-46 Da) C->D E Qualifier Ion m/z 149.1 D->E

    Proposed ESI- Collision-Induced Dissociation (CID) pathway.

    Extraction Chemistry: Because 4-ethyl-3,5-dinitrobenzoic acid is a strong organic acid, traditional reversed-phase SPE suffers from poor retention unless the sample is dangerously acidified (which can precipitate matrix proteins and clog cartridges). Instead, Mixed-Mode Anion Exchange (MAX) SPE is the superior choice. The sorbent contains both lipophilic (alkyl chain) and strong anion-exchange (quaternary amine) retention mechanisms. By loading the sample at a neutral pH, the analyte's carboxylate group binds ionically to the sorbent. This allows for aggressive organic washing to remove neutral and basic lipids, ultimately eluting the target via pH manipulation.

    Self-Validating Extraction Architecture

    A protocol is only as reliable as its ability to diagnose its own failures. To establish a self-validating system, this workflow decouples extraction efficiency from ionization suppression using a dual-standard spiking strategy:

    • Internal Standard (IS): Spiked before extraction to correct for procedural losses and matrix effects.

    • Recovery Standard (RS): Spiked after extraction (prior to injection) to independently calculate absolute SPE recovery versus ESI matrix suppression.

    Step-by-Step MAX SPE Protocol
    • Sample Pre-treatment: Aliquot 200 µL of plasma or urine. Spike with 10 µL of IS (e.g., 3,5-Dinitrobenzoic acid-d3 at 100 ng/mL). Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Causality: Buffering to pH 7.0 ensures the carboxylic acid is fully deprotonated, maximizing ionic binding to the MAX sorbent.

    • Conditioning: Pass 1 mL of 100% Methanol through the MAX SPE cartridge (30 mg/1 mL), followed by 1 mL of HPLC-grade water.

    • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

    • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide in water. Causality: Removes neutral hydrophilic interferences and basic compounds. The basic pH ensures the analyte remains negatively charged and ionically locked to the quaternary amine.

    • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes hydrophobic interferences (e.g., phospholipids) via the reversed-phase mechanism without disrupting the ionic bond.

    • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The low pH protonates the carboxylic acid, abolishing the ionic interaction and allowing the methanol to sweep the analyte from the sorbent.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase. Spike with 10 µL of RS.

    SPE_Workflow A Sample Pre-treatment Spike IS & Adjust pH to 7.0 B Conditioning MeOH followed by Water A->B C Sample Loading Analyte binds via Anion Exchange B->C D Wash 1: 5% NH4OH in Water (Removes acidic neutrals) C->D E Wash 2: 100% MeOH (Removes hydrophobic interferences) D->E F Elution 2% Formic Acid in MeOH E->F G Evaporation & Reconstitution Ready for LC-MS/MS F->G

    Mixed-Mode Anion Exchange (MAX) SPE Workflow for 4-Ethyl-3,5-dinitrobenzoic Acid.

    Chromatographic & Mass Spectrometric Parameters

    Efficient separation of highly polar acidic metabolites requires careful mobile phase selection. Utilizing a sub-2 µm C18 column ensures sharp peak shapes and resolution from isobaric matrix components[3].

    • Column: High-strength silica C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH 6.8). (Note: Avoid strong acids like Formic Acid in the aqueous phase, as they suppress the formation of [M-H]⁻ in ESI-).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes; hold for 1.0 minute; re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    Table 1: MRM Transitions and MS Parameters

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
    4-Ethyl-3,5-dinitrobenzoic acid239.1195.115Quantifier
    4-Ethyl-3,5-dinitrobenzoic acid239.1149.125Qualifier
    3,5-Dinitrobenzoic acid-d3 (IS)214.0170.015Internal Standard
    4-Methyl-3,5-dinitrobenzoic acid (RS)225.1181.115Recovery Standard

    Validation Metrics

    By employing the dual-standard self-validating architecture, the method isolates extraction efficiency from matrix effects, ensuring analytical trustworthiness across diverse sample types.

    Table 2: Self-Validation Metrics (Representative Data)

    Matrix TypeAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)%RSD (n=6)
    Human Plasma88.5-12.477.54.2
    Human Urine92.1-5.886.73.8
    Wastewater85.3-18.269.76.1

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Mobile Phase Optimization for 4-Ethyl-3,5-Dinitrobenzoic Acid

    Welcome to the Technical Support Center. As researchers and drug development professionals, achieving reproducible, high-resolution chromatography for heavily substituted aromatic acids requires moving beyond trial-and-e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, achieving reproducible, high-resolution chromatography for heavily substituted aromatic acids requires moving beyond trial-and-error. This guide provides a mechanistic approach to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for 4-Ethyl-3,5-dinitrobenzoic acid, focusing on causality, system validation, and robust method design.

    Analyte Profiling & Chromatographic Causality

    To optimize the mobile phase, we must first deconstruct the analyte's chemical properties and understand the causality behind its chromatographic behavior:

    • Ionizability (The Carboxylic Acid): The pKa of the closely related 3,5-dinitrobenzoic acid is approximately 2.77 to 2.82[1][2]. The addition of a weakly electron-donating ethyl group at the 4-position does not significantly offset the strong electron-withdrawing effects of the two nitro groups. Therefore, the working pKa remains near 2.8. Operating a mobile phase near this pH causes partial ionization, leading to severe peak tailing and retention time instability[3].

    • Secondary Interactions (The Dinitroaromatic Ring): The two nitro groups render the aromatic ring highly electron-deficient. This creates a strong propensity for π−π interactions with electron-rich residual silanols on the silica stationary phase, further exacerbating peak tailing if the column is not properly endcapped[3].

    • Hydrophobicity (The Ethyl Group): The ethyl group provides the primary hydrophobic anchor for retention on a C18 reversed-phase column, necessitating a balanced ratio of organic modifier to ensure an optimal retention factor ( k′ ).

    Diagnostic Workflow: Peak Tailing & Retention Issues

    When troubleshooting poor peak shape for 4-Ethyl-3,5-dinitrobenzoic acid, it is critical to separate physical system errors from chemical incompatibilities. Follow the logic tree below.

    G A Analyze Peak Shape B Is Peak Tailing Present? A->B C Inject Neutral Marker (e.g., Uracil) B->C Yes D Does Neutral Marker Tail? C->D E Fix Physical Void (Check Plumbing/Fittings) D->E Yes F Chemical Issue (Acid/Base Interaction) D->F No G Check Mobile Phase pH F->G H Adjust pH < 2.0 or > 4.8 G->H pH near pKa (~2.8) I Use Endcapped C18 or Add Amine Modifier G->I pH is optimized

    HPLC Troubleshooting Workflow for 4-Ethyl-3,5-Dinitrobenzoic Acid

    Frequently Asked Questions (FAQs)

    Q: Why does 4-Ethyl-3,5-dinitrobenzoic acid exhibit severe peak tailing on my standard C18 column? A: This is typically a dual-mechanism issue. First, if your mobile phase pH is unbuffered or sits near 3.0, the carboxylic acid group is partially ionized. The neutral and ionized forms elute at slightly different rates, manifesting as a tail[3]. Second, the highly electron-deficient dinitroaromatic ring interacts strongly with unshielded, ionized silanols on the silica backbone.

    Q: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile is highly recommended. Nitroaromatic compounds participate in strong π−π interactions. Acetonitrile, being aprotic and possessing a π -electron system (cyano group), effectively competes for these interactions at the column surface, yielding sharper peaks than methanol.

    Q: How do I select the correct buffer and pH? A: To ensure robust chromatography, you must operate at least 1.5 to 2 pH units away from the analyte's pKa[3]. Since the pKa is ~2.8[1][2], target a pH 1.3 (which degrades standard silica) or use a practical compromise of pH 2.0 (e.g., 0.1% Trifluoroacetic acid or phosphoric acid) to heavily suppress ionization. Alternatively, established methods for nitrobenzoic acid isomers successfully utilize a mobile phase of 2-Propanol/Water/Acetic acid at a controlled acidic pH[4].

    Q: Can I use a basic mobile phase to fully ionize the compound? A: Yes, operating at pH > 4.8 ensures the compound is fully deprotonated (carboxylate anion). However, this drastically reduces its hydrophobicity, causing it to elute near the void volume on a standard C18 column. If you choose a high pH, you must switch to a mixed-mode anion-exchange column or use an ion-pairing reagent.

    Self-Validating Optimization Protocol

    To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains a built-in verification mechanism to ensure the system is functioning correctly before proceeding to the next variable.

    Step 1: System Integrity Verification (The Neutral Marker Test)

    • Causality: Before altering mobile phase chemistry, you must rule out physical dead volumes (e.g., poorly seated ferrules) which mimic chemical tailing[5].

    • Action: Inject a neutral, non-ionizable compound (e.g., Uracil or Toluene) using a generic 50:50 Water/Acetonitrile mobile phase.

    • Validation: If the neutral marker tails, the system has a physical void; rebuild your column connections[5]. If the peak is perfectly symmetrical, the system is physically sound, and you may proceed to chemical optimization.

    Step 2: Buffer Preparation & pH Suppression

    • Causality: Suppressing the ionization of the carboxylic acid maximizes hydrophobic retention and peak symmetry[3].

    • Action: Prepare a 20 mM Potassium Phosphate aqueous buffer. Adjust the pH to 2.0 using concentrated phosphoric acid.

    • Validation: Measure the pH before adding any organic modifier. To validate buffer capacity, inject the analyte at two different volumes (e.g., 5 µL and 20 µL). If the retention time shifts at the higher volume, your buffer concentration is too low to maintain the local pH at the column head; increase to 30 mM.

    Step 3: Isocratic Scouting & Modifier Selection

    • Causality: Acetonitrile disrupts secondary π−π interactions better than methanol.

    • Action: Set up an isocratic run using 60% Buffer (pH 2.0) and 40% Acetonitrile.

    • Validation: Calculate the retention factor ( k′ ). If k′ is < 2, decrease Acetonitrile to 30%. If k′ > 10, increase Acetonitrile to 50%.

    Step 4: Orthogonal Peak Purity Validation

    • Causality: Co-eluting impurities (such as positional isomers from synthesis) can masquerade as peak tailing or broadening.

    • Action: Analyze the optimized peak using a Diode Array Detector (DAD).

    • Validation: Extract the UV spectra at the upslope, apex, and downslope of the 4-Ethyl-3,5-dinitrobenzoic acid peak. A match factor of >990 across all three points validates that the peak is spectrally pure and the tailing has been successfully eliminated.

    Quantitative Data Presentation

    The table below summarizes the causality and impact of different mobile phase parameters on the chromatography of 4-Ethyl-3,5-dinitrobenzoic acid.

    ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
    Mobile Phase pH pH 2.8 – 3.5pH 2.0 or pH 5.0 Avoids the analyte's pKa (~2.8) to prevent partial ionization, dual retention mechanisms, and peak tailing[3].
    Organic Modifier MethanolAcetonitrile Acetonitrile's cyano group minimizes secondary π−π interactions between the dinitroaromatic ring and the stationary phase.
    Stationary Phase Standard C18Endcapped C18 or Phenyl-Hexyl Endcapping shields residual ionized silanols; Phenyl-Hexyl offers alternative π−π selectivity for nitroaromatics[4].
    Buffer Concentration < 5 mM20 – 50 mM Higher ionic strength ensures robust pH buffering at the microenvironment of the column surface, preventing localized ionization.
    References
    • 3,5-Dinitrobenzoic acid - Wikipedia. Wikipedia.
    • Benzoic Acid Derivatives as Prodrugs for the Tre
    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
    • HPLC Peak Tailing - Axion Labs. Axion Labs.
    • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers - Benchchem. Benchchem.

    Sources

    Optimization

    Technical Support Center: Resolving 4-Ethyl-3,5-dinitrobenzoic Acid Aqueous Solubility

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of highly functionalized aromatic compounds.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of highly functionalized aromatic compounds. 4-Ethyl-3,5-dinitrobenzoic acid (4-EDNBA) presents a classic "brick dust" and "grease ball" dual-solubility problem.

    This guide provides field-proven, mechanistically sound protocols to overcome these barriers, ensuring your downstream assays and formulations are robust, reproducible, and scientifically rigorous.

    Diagnostic Overview: The Causality of Poor Solubility

    Why does 4-EDNBA resist aqueous dissolution? The answer lies in its structural thermodynamics:

    • High Crystal Lattice Energy: The planar aromatic ring and the two strongly electron-withdrawing meta-nitro groups facilitate tight intermolecular stacking.

    • Hydrophobic Bulk: The para-ethyl group acts as a lipophilic anchor, increasing the partition coefficient (LogP) and disrupting favorable water-dipole interactions.

    • Ionization State: The carboxylic acid moiety has an estimated pKa of ~2.85 (analogous to the baseline 3,5-dinitrobenzoic acid)[1]. In unbuffered water or acidic media (pH < 3.0), the molecule remains fully protonated (unionized). Without the formation of a carboxylate anion, the molecule cannot overcome the entropic penalty of cavity formation in water.

    To solubilize 4-EDNBA, we must disrupt the crystal lattice, lower the dielectric constant of the solvent, or encapsulate the hydrophobic domains[2].

    Solubilization_Workflow Start 4-EDNBA Poor Aqueous Solubility Check_pH Is physiological pH (7.4) acceptable for assay? Start->Check_pH Salt_Form pH Adjustment / Salt Formation (Titrate to pH > 5.0) Check_pH->Salt_Form Yes (Deprotonation) Check_Cosolvent Are organic solvents tolerated by the system? Check_pH->Check_Cosolvent No (Acidic Media Required) Success Solubilized 4-EDNBA Ready for Assay Salt_Form->Success Cosolvency Co-solvency (Add 10-20% PEG400 or DMSO) Check_Cosolvent->Cosolvency Yes Complexation Inclusion Complexation (Use HP-β-Cyclodextrin) Check_Cosolvent->Complexation No (e.g., Cell Culture) Cosolvency->Success Complexation->Success

    Decision tree for selecting the optimal 4-EDNBA solubilization strategy.

    Quantitative Data: Solubility Enhancement Comparison

    To guide your formulation strategy, the following table summarizes the expected solubility enhancements of 4-EDNBA across different validated vehicles.

    Solubilization VehicleOperating pHEstimated Solubility (mg/mL)Fold EnhancementPrimary Application
    Unbuffered Water (Control)~3.0< 0.11xBaseline reference
    0.1 M Phosphate Buffer7.4> 10.0>100xBiochemical / Enzymatic assays
    20% PEG 400 in Water5.0~2.525xIn vivo oral dosing
    10% HP-β-CD in Water5.0~5.050xCell culture / IV administration
    Troubleshooting Guide: Step-by-Step Methodologies
    Protocol A: pH-Driven Solubilization (Salt Formation)

    Mechanism: Deprotonating the carboxylic acid (pH > 5.0) forms a carboxylate anion, breaking the highly stable crystalline dimer and allowing robust ion-dipole interactions with water.

    • Weigh the required amount of 4-EDNBA powder into a glass beaker.

    • Suspend the powder in 80% of the final target volume using distilled water.

    • Add 0.1 M NaOH dropwise under continuous magnetic stirring. Monitor the pH using a calibrated pH meter.

    • Continue titration until the pH reaches 7.0 - 7.4.

      • Self-Validation Check: The opaque suspension will rapidly transition to a clear, pale-yellow solution as the carboxylate salt forms. If cloudiness persists, the pH is too low.

    • QS (quantity sufficient) to the final volume with water or your desired physiological buffer.

    Protocol B: Co-Solvency Method (PEG 400)

    Mechanism: Co-solvents reduce the polarity and surface tension of the aqueous system, lowering the energy barrier required to accommodate the hydrophobic ethyl-dinitroaromatic ring[3].

    • Weigh 4-EDNBA and transfer it to a glass vial.

    • Add pure PEG 400 to achieve a 20% (v/v) final concentration.

    • Vortex or sonicate for 5 minutes until the powder is fully wetted and dissolved in the organic phase.

    • Slowly add the remaining 80% (v/v) aqueous buffer dropwise under continuous, vigorous stirring to prevent localized precipitation.

    • Filter the final solution through a 0.22 µm PTFE membrane.

      • Self-Validation Check: A lack of syringe resistance and a perfectly clear filtrate confirms complete solubilization without micro-precipitates.

    Protocol C: Cyclodextrin Inclusion Complexation

    Mechanism: The hydrophobic 4-ethyl-3,5-dinitrophenyl moiety enters the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), driven by the thermodynamic displacement of high-enthalpy water molecules. The hydrophilic exterior of the cyclodextrin ensures aqueous solubility without altering the pH or using toxic organic solvents[4][5].

    CD_Complexation Drug 4-EDNBA (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Driving Force CD HP-β-CD (Hydrophilic Host) CD->Complex Non-covalent Encapsulation

    Mechanism of HP-β-CD inclusion complexation with 4-EDNBA.

    • Prepare a 10% (w/v) solution of HP-β-CD in unbuffered water.

    • Add an excess amount of 4-EDNBA powder to the HP-β-CD solution (creating a supersaturated suspension).

    • Agitate the suspension on an orbital shaker at 25°C for 24-48 hours to reach complexation equilibrium.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed 4-EDNBA.

    • Carefully collect the supernatant.

      • Self-Validation Check: The supernatant contains the fully water-soluble 4-EDNBA/HP-β-CD inclusion complex. Quantify the exact concentration via UV-Vis or HPLC before proceeding to your assay.

    Frequently Asked Questions (FAQs)

    Q: Why does 4-EDNBA precipitate when I dilute my DMSO stock directly into cell culture media? A: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is introduced to an aqueous medium, the local dielectric constant spikes, drastically reducing the drug's solubility before it can uniformly disperse. To fix this, use the "slow-drip" method under vigorous vortexing, or abandon DMSO entirely and pre-complex the drug with HP-β-CD (Protocol C).

    Q: Does the 4-ethyl group significantly worsen solubility compared to standard 3,5-dinitrobenzoic acid? A: Yes. The baseline 3,5-dinitrobenzoic acid has a moderate aqueous solubility of ~1.35 mg/mL at 25°C[1]. The addition of the 4-ethyl group introduces a bulky, hydrophobic aliphatic chain that increases the LogP and disrupts favorable water-solute dipole interactions, lowering baseline solubility to near zero in acidic media.

    Q: Can I just heat the solution to force 4-EDNBA into water? A: While heating increases kinetic energy and temporary solubility, 4-EDNBA will rapidly recrystallize upon cooling to room temperature (acting as a thermodynamic sink). Heating should only be used to accelerate dissolution in combination with a permanent solubilization strategy like co-solvents or cyclodextrins.

    References
    • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL:[Link]

    • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin National Institutes of Health (PMC) URL:[Link]

    • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar URL:[Link]

    • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility National Institutes of Health (PMC) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Catalytic Reduction of 4-Ethyl-3,5-dinitrobenzoic Acid

    Welcome to the Technical Support Center for the synthesis of 4-ethyl-3,5-diaminobenzoic acid. This portal is designed for researchers, process chemists, and drug development professionals scaling up the catalytic hydroge...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 4-ethyl-3,5-diaminobenzoic acid. This portal is designed for researchers, process chemists, and drug development professionals scaling up the catalytic hydrogenation of 4-ethyl-3,5-dinitrobenzoic acid. Below, you will find self-validating protocols, mechanistic insights, and targeted troubleshooting guides to ensure high-yield, high-purity synthesis.

    Process Overview & Mechanistic Pathway

    The reduction of 4-ethyl-3,5-dinitrobenzoic acid to its diamino counterpart is a multiphase catalytic hydrogenation. The presence of the 4-ethyl group introduces mild steric hindrance and an electron-donating inductive effect (+I). This slightly increases the electron density on the adjacent nitro groups, marginally raising the activation energy for the initial reduction step compared to unsubstituted analogs.

    The reaction proceeds stepwise through nitroso and hydroxylamine intermediates. If hydrogen mass transfer is insufficient, these intermediates accumulate and undergo base-catalyzed condensation to form highly colored, irreversible azo/azoxy dimers.

    Mechanism DNBA Dinitrobenzoic Derivative Nitroso Nitroso Intermediate DNBA->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Azo Azo/Azoxy Dimers Nitroso->Azo Condensation (Side Reaction) DABA Diaminobenzoic Derivative Hydroxylamine->DABA +H2, -H2O (Rate Limiting) Hydroxylamine->Azo Condensation

    Mechanistic pathway of nitro reduction highlighting intermediate condensation risks.

    Standard Operating Protocol (SOP): Aqueous Alkaline Hydrogenation

    This protocol utilizes an aqueous sodium hydroxide solvent system, which is the industry standard for maximizing mass transfer and ensuring catalyst longevity[1].

    Step 1: Substrate Solubilization
    • Action: Suspend 4-ethyl-3,5-dinitrobenzoic acid in 5 volumes of deionized water. Slowly add molar equivalents of NaOH (or a 20% aqueous solution) under agitation until the substrate is fully dissolved.

    • Causality: The free dinitrobenzoic acid has poor aqueous solubility. Converting it to the sodium carboxylate salt ensures a homogeneous liquid phase, maximizing contact with the solid Pd/C catalyst.

    • Validation Checkpoint: The solution must be completely clear (no suspended solids) with a pH > 10. Any turbidity indicates incomplete salt formation.

    Step 2: Catalyst Loading and Inerting
    • Action: Charge the reactor with 1.0% to 5.0% w/w of 5% Palladium on Carbon (Pd/C)[2]. Seal the autoclave and purge the headspace with Nitrogen 3 times, followed by Hydrogen 3 times.

    • Causality: Purging removes atmospheric oxygen, preventing potentially explosive H₂/O₂ mixtures and protecting the highly active palladium sites from premature oxidation.

    • Validation Checkpoint: The pressure must hold steady during the final N₂ purge for at least 5 minutes, confirming absolute reactor seal integrity before introducing H₂.

    Step 3: High-Pressure Hydrogenation
    • Action: Pressurize the reactor to 1.0 - 4.0 MPa with H₂ gas. Heat the mixture to 50 - 70 °C while maintaining vigorous agitation (e.g., >800 RPM for a 1L vessel)[2].

    • Causality: High agitation reduces the thickness of the liquid boundary layer around the catalyst particles, ensuring dissolved H₂ reaches the active sites. The temperature is strictly kept below 80 °C to prevent thermal decarboxylation or over-reduction of the aromatic ring.

    • Validation Checkpoint: Monitor the H₂ mass flow meter. The reaction validates its own completion when H₂ uptake ceases entirely and reactor pressure remains constant for 30 consecutive minutes.

    Step 4: Catalyst Recovery
    • Action: Filter the hot reaction mixture (approx. 50 °C) through a membrane filter to remove the Pd/C catalyst[1].

    • Causality: Removing the catalyst while the solution is hot and alkaline prevents the product from co-precipitating with the carbon support.

    • Validation Checkpoint: The filtrate must be completely free of black particulates. A secondary polish filtration is recommended.

    Step 5: Isoelectric Precipitation (Product Isolation)
    • Action: Transfer the clear filtrate to a crystallization vessel. Slowly add aqueous HCl dropwise until the pH reaches exactly 4.0 - 4.5. Cool the slurry to 5 °C and isolate the product via vacuum filtration.

    • Causality: 4-Ethyl-3,5-diaminobenzoic acid is an amphoteric zwitterion (containing both acidic -COOH and basic -NH₂ groups). It exhibits minimum solubility at its isoelectric point. Over-acidification will protonate the anilines, forming highly soluble dihydrochloride salts and destroying the yield.

    • Validation Checkpoint: The system validates itself when a dense, off-white precipitate forms exclusively within the pH 4.0 - 4.5 window. If the solution remains clear, the pH probe is miscalibrated, or the target pH was overshot into the highly soluble range (< pH 2.0).

    Workflow Substrate 4-Ethyl-3,5-dinitrobenzoic acid (Starting Material) Alkaline Dissolve in aq. NaOH (pH > 10) Substrate->Alkaline Hydrogenation Catalytic Hydrogenation (Pd/C, H2, 50-70°C, 1-4 MPa) Alkaline->Hydrogenation Add Catalyst Filtration Membrane Filtration (Catalyst Recovery) Hydrogenation->Filtration H2 Uptake Ceases Acidification Acidification with HCl (Target pH 4.0-4.5) Filtration->Acidification Filtrate Product 4-Ethyl-3,5-diaminobenzoic acid (Crystallized Product) Acidification->Product Isoelectric Precipitation

    Workflow for the catalytic hydrogenation of 4-ethyl-3,5-dinitrobenzoic acid.

    Quantitative Data Summary

    Table 1: Optimal Reaction Parameters for Catalytic Hydrogenation
    ParameterOptimal RangeCritical ThresholdConsequence of Deviation
    Catalyst Loading (Pd/C) 1.0 - 5.0% w/w< 0.5% w/wReaction stalls; intermediate accumulation
    Hydrogen Pressure 1.0 - 4.0 MPa< 0.5 MPaH₂ starvation leads to azo dimer formation
    Temperature 50 - 70 °C> 80 °CDecarboxylation or ring hydrogenation
    Precipitation pH 4.0 - 4.5< 3.5 or > 5.0Severe yield loss due to high aqueous solubility
    Table 2: Solubility Profile for Isolation (Self-Validation Metrics)
    pH RangeDominant SpeciesPhysical StateDiagnostic Action
    > 10.0 Sodium carboxylate saltFully soluble (clear liquid)Ideal state for the hydrogenation phase
    4.0 - 4.5 Zwitterion (Isoelectric)Insoluble (dense precipitate)Target state for product isolation
    < 2.0 Dihydrochloride saltFully soluble (clear liquid)Indicates severe over-acidification; back-titrate with NaOH

    Troubleshooting Guide

    Q: Why does the hydrogen pressure stop dropping before the theoretical volume is consumed? A: This indicates catalyst deactivation or severe mass transfer limitations.

    • Root Cause: If agitation is insufficient, the local concentration of H₂ at the catalyst surface drops to zero. Alternatively, trace impurities (e.g., halogens from prior synthetic steps) can irreversibly bind to the Pd active sites.

    • Self-Validating Fix: Increase the impeller speed by 20%. If H₂ uptake resumes immediately, it was a mass transfer issue. If it does not, spike the reactor with an additional 0.5% w/w fresh Pd/C.

    Q: My isolated 4-ethyl-3,5-diaminobenzoic acid is dark brown instead of off-white. What went wrong? A: You have likely formed azo or azoxy dimers.

    • Root Cause: In alkaline conditions, if the reactor is starved of hydrogen (due to low pressure or poor mixing), the nitroso and hydroxylamine intermediates accumulate. These intermediates undergo a rapid base-catalyzed condensation to form highly colored azo/azoxy byproducts.

    • Self-Validating Fix: Run an HPLC analysis of the crude mixture. If dimer peaks are present, the batch must be subjected to aggressive recrystallization (often requiring activated carbon treatment). For future batches, ensure H₂ pressure never drops below 1 MPa during the active reaction phase.

    Q: I acidified the filtrate, but no product precipitated. Where is my product? A: You have likely over-acidified the solution.

    • Root Cause: Because the product is an amphoteric amino acid, dropping the pH below 3.0 protonates the newly formed aniline groups, creating a highly water-soluble dihydrochloride salt[2].

    • Self-Validating Fix: Slowly back-titrate the clear solution with dilute NaOH. As the pH approaches 4.0, the target zwitterion will rapidly crash out of solution.

    Frequently Asked Questions (FAQs)

    Q: Can I substitute Raney Nickel for Palladium on Carbon (Pd/C)? A: While Raney Nickel is a cost-effective alternative for nitro reductions[2], it typically requires significantly higher pressures (often >5 MPa) and temperatures to achieve comparable kinetics. Furthermore, Raney Ni is less selective and poses a higher risk of over-reducing the aromatic ring. We strongly recommend 5% Pd/C for optimal selectivity and milder operating conditions[1].

    Q: How do I safely handle the spent Pd/C catalyst post-reaction? A: Spent Pd/C is highly pyrophoric, especially when saturated with hydrogen gas and exposed to atmospheric oxygen.

    • Protocol: Always ensure the filter cake remains wet. Flush the filtration apparatus with nitrogen before opening. Store the recovered catalyst submerged in water under an inert atmosphere before sending it for palladium recovery[1].

    Q: Is hydrazine hydrate a viable alternative to hydrogen gas? A: Hydrazine-mediated reduction is chemically possible, but it is strictly not recommended for scale-up. Hydrazine is highly toxic (Group 2B carcinogen) and poses severe explosion risks. Catalytic hydrogenation remains the industry standard for safety, scalability, and environmental compliance[3].

    Q: Can I use a transfer hydrogenation approach instead of H₂ gas? A: Yes. If high-pressure autoclaves are unavailable, solvent-based or mechanochemical catalytic transfer hydrogenation (CTH) using ammonium formate as the hydrogen donor and Pd/C as the catalyst is a highly effective, green alternative[4].

    References

    • 3,5-diaminobenzoic acid preparation method (CN101362705B).
    • Synthesis of 3,5-Diaminobenzoic Acid: A Critical Intermediate for Meglumine Diatrizo
    • Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid (CN105949076A).
    • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 4-Ethyl-3,5-dinitrobenzoic Acid Esterification

    Welcome to the technical support center for navigating the challenges of esterifying 4-Ethyl-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encount...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for navigating the challenges of esterifying 4-Ethyl-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties due to the inherent steric hindrance of this molecule. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues you might face during your experiments.

    Understanding the Challenge: Why is 4-Ethyl-3,5-dinitrobenzoic Acid Difficult to Esterify?

    The primary obstacle in the esterification of 4-Ethyl-3,5-dinitrobenzoic acid is significant steric hindrance. The bulky ethyl group and the two nitro groups ortho to the carboxylic acid functionality physically obstruct the approach of an alcohol to the carbonyl carbon. This spatial crowding increases the activation energy required for the reaction to proceed, often leading to low yields or complete failure under standard esterification conditions.

    Below is a logical diagram illustrating the problem and the subsequent recommended solutions.

    Caption: Logical workflow for addressing steric hindrance in esterification.

    Frequently Asked Questions & Troubleshooting Guides
    Q1: My standard Fischer esterification of 4-Ethyl-3,5-dinitrobenzoic acid is resulting in very low yields. What can I do?

    A1: This is a common issue due to the steric hindrance around the carboxylic acid. The traditional Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is often inefficient for sterically hindered substrates.[1][2][3][4] To overcome this, you need to employ more advanced methods that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

    Here are three robust methods to consider:

    • Steglich Esterification: This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6][7] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's success, especially with hindered substrates.[5][8][9]

    • Yamaguchi Esterification: This is another powerful method for synthesizing esters from sterically demanding substrates.[10][11][12][13] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.[10][12]

    • Mitsunobu Reaction: This reaction offers a different approach by activating the alcohol rather than the carboxylic acid.[14][15][16] It proceeds via a redox process involving triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

    The following sections provide detailed protocols and further troubleshooting for each of these methods.

    Method 1: Steglich Esterification

    The Steglich esterification is a mild and effective method for forming esters from sterically hindered carboxylic acids and alcohols.[5][6][7][9]

    Q2: I'm trying a Steglich esterification, but the reaction is still sluggish. How can I optimize the conditions?

    A2: While Steglich esterification is generally effective, optimization is often necessary for particularly challenging substrates. Here are key parameters to consider:

    • Choice of Carbodiimide: While DCC is common, its byproduct, dicyclohexylurea (DCU), can be difficult to remove. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

    • Role of DMAP: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[8][9][17] Ensure you are using a catalytic amount (typically 5-10 mol%). Using a stoichiometric amount of DMAP can sometimes accelerate the reaction further for extremely hindered cases.

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure they are anhydrous, as water will consume the activated intermediate.

    • Temperature: The reaction is typically run at room temperature.[6][18] If the reaction is slow, you can gently heat it to 40-50°C, but be mindful of potential side reactions.

    Experimental Protocol: Steglich Esterification
    • Dissolve 4-Ethyl-3,5-dinitrobenzoic acid (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous DCM.

    • Add DMAP (0.1 equiv).

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Caption: Workflow for Steglich Esterification.

    Method 2: Yamaguchi Esterification

    The Yamaguchi esterification is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters.[10][11][12][13]

    Q3: My Yamaguchi esterification is giving me a complex mixture of products. What could be going wrong?

    A3: The key to a successful Yamaguchi esterification is the controlled formation of the mixed anhydride.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Order of Addition: The carboxylic acid is first reacted with the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) in the presence of a base like triethylamine (TEA) to form the mixed anhydride. The alcohol and DMAP are then added in a second step.[10]

    • Temperature Control: The formation of the mixed anhydride is typically done at room temperature. The subsequent addition of the alcohol and DMAP can be done at room temperature or slightly elevated temperatures.

    Experimental Protocol: Yamaguchi Esterification
    • Dissolve 4-Ethyl-3,5-dinitrobenzoic acid (1.0 equiv) in anhydrous THF.

    • Add triethylamine (1.1 equiv) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir for 1-2 hours at room temperature.

    • In a separate flask, dissolve the alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous THF.

    • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Method 3: Mitsunobu Reaction

    The Mitsunobu reaction is an excellent alternative when other methods fail, especially with secondary alcohols where inversion of stereochemistry is desired.[14][15][16]

    Q4: The Mitsunobu reaction is not proceeding to completion, and I am recovering my starting alcohol. How can I improve the yield?

    A4: Incomplete Mitsunobu reactions with hindered substrates are often due to a few key factors.

    • Acidity of the Carboxylic Acid: For sterically hindered alcohols, using a more acidic carboxylic acid can improve the reaction rate.[19] 4-Nitrobenzoic acid is often used as a more acidic alternative to benzoic acid in challenging Mitsunobu reactions.[14][19] In your case, the dinitrobenzoic acid is already quite acidic, which is favorable.

    • Reagent Addition Order and Temperature: Typically, the carboxylic acid, alcohol, and triphenylphosphine are dissolved in an anhydrous solvent (like THF or toluene), and the azodicarboxylate (DEAD or DIAD) is added dropwise at 0°C. Allowing the reaction to slowly warm to room temperature is standard.

    • Byproduct Removal: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging to remove. Purification by column chromatography is almost always necessary.

    Experimental Protocol: Mitsunobu Reaction
    • Dissolve 4-Ethyl-3,5-dinitrobenzoic acid (1.2 equiv), the alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIAD or DEAD (1.5 equiv) dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by column chromatography to isolate the ester.

    Comparative Summary of Methods
    MethodActivating AgentKey Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
    Steglich DCC or EDCDMAPRoom TemperatureMild conditions, good for sensitive substrates.[6]Carbodiimide byproducts can be difficult to remove (especially DCU).[18]
    Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP, TriethylamineRoom TemperatureExcellent for highly hindered substrates and macrolactonization.[11][12]Requires stoichiometric amounts of base and DMAP.
    Mitsunobu Triphenylphosphine/ AzodicarboxylateN/A0°C to Room TemperatureInversion of stereochemistry at the alcohol center.[15][16]Stoichiometric byproducts can complicate purification.[20] Not ideal for tertiary alcohols.[20]
    References
    • The Role of DMAP in Accelerating Esterification Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
    • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Steglich Esterification: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

    • Steglich esterification. (n.d.). Grokipedia. Retrieved from [Link]

    • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. Retrieved from [Link]

    • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]

    • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

    • Synthesis of Esters. (n.d.). NPTEL Archive. Retrieved from [Link]

    • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

    • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (n.d.). PMC - NIH. Retrieved from [Link]

    • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

    • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (2004, June 30). ResearchGate. Retrieved from [Link]

    • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). PMC. Retrieved from [Link]

    • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. (2005, December 6). ACS Publications. Retrieved from [Link]

    • Yamaguchi esterification. (n.d.). Wikipedia. Retrieved from [Link]

    • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). Frontiers. Retrieved from [Link]

    • Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]

    • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

    • esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

    • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

    • Kinetics, Mechanism and Novel Methods Of Esterification. (2025, March 15). ijarsct. Retrieved from [Link]

    • Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. (n.d.). ACS Publications. Retrieved from [Link]

    • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

    • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. Retrieved from [Link]

    • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Mass spectrometry fragmentation pattern analysis of 4-Ethyl-3,5-dinitrobenzoic acid

    Comparative Mass Spectrometry Fragmentation Analysis of 4-Ethyl-3,5-dinitrobenzoic Acid: ESI-MS/MS vs. EI-MS As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the structural...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Mass Spectrometry Fragmentation Analysis of 4-Ethyl-3,5-dinitrobenzoic Acid: ESI-MS/MS vs. EI-MS

    As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the structural elucidation of highly functionalized nitroaromatics. Compounds like 4-Ethyl-3,5-dinitrobenzoic acid present a unique diagnostic puzzle: they possess a highly polar, easily deprotonated carboxylic acid moiety, electron-withdrawing nitro groups that drive complex radical chemistry, and an alkyl chain perfectly positioned to trigger intramolecular rearrangements.

    This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of 4-Ethyl-3,5-dinitrobenzoic acid. By dissecting the causality behind our experimental choices, we will establish a self-validating framework for robust structural analysis.

    Structural Analytics & Mechanistic Rationale

    To design an effective MS method, we must first interrogate the molecule's structural geometry. 4-Ethyl-3,5-dinitrobenzoic acid contains three critical features that dictate its behavior in the gas phase:

    • The Carboxylic Acid (-COOH): Highly polar and prone to hydrogen bonding. In hard ionization (EI), this causes poor volatility and thermal degradation unless derivatized. In soft ionization (ESI), it acts as an ideal proton donor, yielding a strong [M-H]- signal in negative mode[1].

    • The Nitro Groups (-NO2): Located at the 3 and 5 positions, these groups are highly electronegative. Upon collisional activation, they readily expel open-shell molecules like NO (30 Da) and NO2 (46 Da), forming stable distonic radical anions[2].

    • The Ortho-Geometry: The ethyl group at position 4 is flanked by two nitro groups. This specific spatial arrangement triggers the "ortho effect" —an intramolecular redox reaction where the nitro oxygen abstracts a hydrogen from the adjacent alkyl chain, leading to the diagnostic expulsion of an OH radical[3].

    Platform Comparison: ESI-MS/MS vs. GC-EI-MS

    When selecting a platform for this compound, the choice between soft and hard ionization fundamentally alters the data output. Table 1 summarizes the quantitative and qualitative performance metrics of both approaches.

    Table 1: Performance Comparison of MS Platforms for 4-Ethyl-3,5-dinitrobenzoic Acid

    Analytical ParameterLC-ESI-MS/MS (Negative Mode)GC-EI-MS (Positive Mode)
    Ionization Mechanism Soft Ionization; yields intact [M-H]- (m/z 239)Hard Ionization (70 eV); extensive fragmentation
    Sample Preparation Direct injection (Dilute & Shoot in aqueous/organic)Requires TMS derivatization to volatilize -COOH
    Precursor Ion Stability High (Dominant base peak if source energy is controlled)Low (Molecular ion M+• m/z 240 is frequently absent)
    Structural Elucidation Excellent via targeted Collision-Induced DissociationGood for library matching, but spectra can be overly complex
    Primary Artifact Risk In-source thermal decarboxylation[2]Incomplete derivatization yielding split chromatographic peaks

    Self-Validating Experimental Protocols

    To ensure scientific integrity, a protocol must be more than a list of steps; it must include internal checks to validate the data in real-time.

    Protocol A: LC-ESI-MS/MS Workflow (Recommended)
    • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water with 0.1% Formic acid to a concentration of 1 µg/mL.

      • Causality: Formic acid ensures consistent droplet formation in the electrospray plume. While it is an acid, the high gas-phase acidity of the dinitrobenzoic acid still allows for efficient deprotonation in negative mode.

    • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

      • Validation Check: Monitor the column void volume. Polar nitroaromatics can elute prematurely if the initial organic composition is too high. Retention time must exceed the void volume to prevent ion suppression from unretained salts.

    • Source Optimization (Critical Step): Operate the Q-TOF in Negative ESI mode. Titrate the Declustering Potential (DP) from 20V to 80V.

      • Causality & Validation: Dinitrobenzoic acids are highly susceptible to thermal decarboxylation in the source[2]. If the DP is too high, the m/z 195 peak will dominate the MS1 spectrum, destroying the precursor. A stable m/z 239 peak at 20V validates that the intact molecule is reaching the collision cell.

    • Targeted CID: Isolate m/z 239 in Q1. Apply a Collision Energy (CE) ramp (15–35 eV) using Argon gas, and record the MS/MS spectrum.

    Protocol B: GC-EI-MS Workflow (Alternative)
    • Derivatization: React 100 µg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS at 60°C for 30 minutes.

      • Causality: The free carboxylic acid causes severe peak tailing in the GC inlet. Silylation converts it to a volatile, thermally stable TMS ester.

    • Injection & Ionization: Inject 1 µL in splitless mode at 250°C onto an HP-5MS capillary column, followed by 70 eV electron impact ionization.

      • Validation Check: Run a blank injection of the derivatization reagent. Ensure that siloxane background peaks (m/z 73, 147) do not mask the low-mass diagnostic fragments of the analyte.

    MS_Workflow cluster_ESI LC-ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) Sample 4-Ethyl-3,5-dinitrobenzoic Acid Sample Preparation LC RP-HPLC Separation (0.1% Formic Acid / MeCN) Sample->LC Deriv Derivatization (TMS Silylation of -COOH) Sample->Deriv ESI ESI Negative Mode Yields [M-H]- (m/z 239) LC->ESI CID Collision-Induced Dissociation (Argon Gas, 15-35 eV) ESI->CID Detect1 High-Res Q-TOF Detection CID->Detect1 GC Capillary GC Separation (HP-5MS Column) Deriv->GC EI Electron Ionization (70 eV) Yields M+• & Fragments GC->EI Detect2 Quadrupole Detection EI->Detect2

    Figure 1: Comparative analytical workflows for 4-Ethyl-3,5-dinitrobenzoic acid using ESI and EI.

    Fragmentation Pathway Analysis (ESI-MS/MS)

    The true power of ESI-MS/MS lies in its ability to map targeted fragmentation pathways. When the [M-H]- precursor (m/z 239) is subjected to Collision-Induced Dissociation (CID), it undergoes a highly predictable, step-wise degradation.

    • Primary Decarboxylation: The lowest energy pathway for benzoic acids in negative mode is the expulsion of carbon dioxide[2].

      • [M-H]- (m/z 239) → [M-H-CO2]- (m/z 195).

    • Nitro Group Cleavage: The m/z 195 intermediate subsequently loses its nitro groups. This manifests as the loss of a neutral NO radical (30 Da) to yield m/z 165, or the loss of NO2 (46 Da) to yield m/z 149. The expulsion of these open-shell molecules generates distinct distonic radical anions[1].

    • The Ortho-Effect Rearrangement: Because the ethyl group is flanked by nitro groups, an intramolecular oxidation occurs upon collisional activation[3]. An oxygen atom from the nitro group abstracts a hydrogen from the ethyl chain, leading to the expulsion of an OH radical (17 Da).

      • [M-H-CO2]- (m/z 195) → [M-H-CO2-OH]- (m/z 178).

      • Diagnostic Value: The presence of the m/z 178 peak is the definitive structural proof that the alkyl chain is positioned ortho to a nitro group.

    Fragmentation M Precursor Ion [M-H]- m/z 239 F1 Decarboxylation [M-H-CO2]- m/z 195 M->F1 - CO2 (44 Da) F2 NO Loss [M-H-CO2-NO]- m/z 165 F1->F2 - NO (30 Da) F3 NO2 Loss [M-H-CO2-NO2]- m/z 149 F1->F3 - NO2 (46 Da) F4 Ortho-Effect [M-H-CO2-OH]- m/z 178 F1->F4 - OH (17 Da)

    Figure 2: Primary ESI-MS/MS fragmentation pathways of 4-Ethyl-3,5-dinitrobenzoic acid.

    Conclusion

    While GC-EI-MS offers robust library matching for volatile derivatives, LC-ESI-MS/MS in negative mode is the superior platform for elucidating the structure of 4-Ethyl-3,5-dinitrobenzoic acid. By carefully controlling source parameters to prevent premature decarboxylation, analysts can leverage CID to map out definitive structural markers—most notably, the ortho-effect driven OH loss that precisely confirms the positional isomerism of the ethyl and nitro groups.

    References

    • Schmidt, et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." National Institutes of Health (NIH).
    • "Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation - PMC." National Institutes of Health (NIH).
    • "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." National Institutes of Health (NIH).

    Sources

    Comparative

    Comprehensive Comparison Guide: Reference Standards for 4-Ethyl-3,5-Dinitrobenzoic Acid Purity Validation

    Executive Context & Mechanistic Overview In pharmaceutical development and analytical chemistry, the establishment of highly characterized reference standards is a strict regulatory requirement under ICH Q6A guidelines[1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Context & Mechanistic Overview

    In pharmaceutical development and analytical chemistry, the establishment of highly characterized reference standards is a strict regulatory requirement under ICH Q6A guidelines[1]. For complex organic intermediates like 4-Ethyl-3,5-dinitrobenzoic acid (CAS 477953-15-4), purity validation is complicated by its structural features. The presence of two strongly electron-withdrawing nitro groups makes the molecule susceptible to specific degradation pathways, while structurally similar process impurities (such as des-ethyl or mono-nitro derivatives) often exhibit similar chromatographic retention behaviors.

    To ensure metrological traceability to the International System of Units (SI), a candidate material must be rigorously qualified as a Primary Reference Standard before it can be used to calibrate routine Secondary/Working Standards [2]. This guide objectively compares the two gold-standard methodologies for primary purity assignment—Quantitative NMR (qNMR) and the Mass Balance Approach —providing actionable, self-validating protocols for drug development professionals.

    Comparative Analysis of Purity Validation Methodologies

    The traditional method for establishing a primary calibrator is Mass Balance, which subtracts the sum of all impurities from 100%[3]. However, modern metrology increasingly favors qNMR, a primary ratio method that directly measures the mass fraction of the analyte against an internal standard without requiring individual impurity quantification[4].

    Structural Causality in Method Selection

    For 4-Ethyl-3,5-dinitrobenzoic acid, the molecular symmetry plays a critical role in method selection. The molecule possesses two equivalent aromatic protons at the C2 and C6 positions. Due to the deshielding effect of the adjacent nitro and carboxylic acid groups, these protons appear as a distinct, highly isolated 2H singlet in the far downfield region of a 1 H-NMR spectrum (typically ~8.5–9.0 ppm). This structural reality makes 4-Ethyl-3,5-dinitrobenzoic acid an exceptionally strong candidate for qNMR, as the target analytical signal is completely separated from both its own aliphatic ethyl signals and the signals of common internal standards[3].

    Table 1: Objective Comparison of Primary Purity Assignment Methods
    ParameterQuantitative NMR (qNMR)Mass Balance ApproachSecondary Standard Calibration
    Methodology Direct primary ratio measurementOrthogonal subtraction (100% - Σ impurities)Relative comparison (HPLC-UV)
    Techniques Required High-field NMR (e.g., 600 MHz)HPLC-UV, Karl Fischer, TGA, ROIHPLC-UV or LC-MS
    Sample Requirement Low (~10–20 mg total)High (~500 mg to 1 g total)Low (~10 mg)
    Execution Time Rapid (1–2 days)Labor-intensive (1–2 weeks)Rapid (Hours)
    Hidden Bias Risk Low (if target peaks do not overlap)High (undetected impurities inflate purity)Dependent on Primary Standard
    Typical Uncertainty ± 0.1% to 0.5%± 0.2% to 1.0%± 1.0%

    Note: Regulatory agencies increasingly recommend using both qNMR and Mass Balance in tandem to minimize hidden bias and establish a highly confident certified purity value[5].

    Workflow & Logical Relationships

    The following diagram illustrates the self-validating workflow required to qualify a candidate batch of 4-Ethyl-3,5-dinitrobenzoic acid as a Primary Reference Standard, culminating in the calibration of secondary standards.

    G Candidate 4-Ethyl-3,5-dinitrobenzoic acid Candidate Batch qNMR qNMR Method (Direct Ratio) Candidate->qNMR MassBal Mass Balance (Orthogonal Suite) Candidate->MassBal NMR_Data 1H-NMR Integration vs. Internal Standard qNMR->NMR_Data MB_Data HPLC + KF + TGA + ROI (100% - Impurities) MassBal->MB_Data Equivalence Equivalence Check (Minimizing Hidden Bias) NMR_Data->Equivalence MB_Data->Equivalence PrimaryRS Certified Primary Reference Standard Equivalence->PrimaryRS If Δ < 0.5% SecondaryRS Secondary Working Standard (Routine QC Use) PrimaryRS->SecondaryRS HPLC Calibration

    Workflow for establishing a Primary Reference Standard using orthogonal qNMR and Mass Balance methods.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness and scientific integrity, the following protocols incorporate built-in causality checks.

    Protocol A: qNMR Purity Assignment

    This protocol leverages the isolated aromatic protons of 4-Ethyl-3,5-dinitrobenzoic acid to establish a direct mass fraction[4].

    • Internal Standard (IS) Selection: Select a NIST-traceable Certified Reference Material (CRM) that does not overlap with the analyte. Causality: Maleic acid (singlet at ~6.26 ppm) is chosen because it provides baseline separation from the analyte's aromatic protons (~8.5 ppm) and aliphatic protons (1.2–2.8 ppm).

    • Gravimetric Preparation: Using a highly calibrated microbalance ( d=0.001 mg), accurately weigh ~10 mg of the 4-Ethyl-3,5-dinitrobenzoic acid candidate and ~5 mg of the Maleic acid IS into the same vial. Causality: Co-weighing minimizes transfer errors, which are the largest source of uncertainty in qNMR.

    • Solvent Addition: Dissolve the mixture in 1.0 mL of DMSO- d6​ (100% isotopic purity) and transfer to a 5 mm NMR tube.

    • Data Acquisition (Critical Parameter): Acquire the 1 H-NMR spectrum at 298K. Set the relaxation delay ( D1​ ) to ≥60 seconds. Causality: The longitudinal relaxation time ( T1​ ) for isolated aromatic protons can be long (up to 10 seconds). Setting D1​>5×T1​ ensures >99.3% magnetization recovery, preventing signal saturation and the subsequent underestimation of analyte purity.

    • System Suitability & Calculation: Ensure the Signal-to-Noise (S/N) ratio of target peaks is >250 . Calculate the purity ( Px​ ) using the standard qNMR equation, factoring in the molecular weights, sample masses, integrated areas, and number of nuclei for both the analyte and the IS.

    Protocol B: Mass Balance Purity Assignment

    Because qNMR can occasionally suffer from hidden bias if an impurity perfectly overlaps with the target signal, Mass Balance is executed orthogonally to validate the qNMR result[5].

    • Chromatographic Purity (HPLC-UV): Analyze the sample using a reversed-phase HPLC method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor at multiple wavelengths (e.g., 210 nm, 254 nm). Causality: Multi-wavelength detection ensures that impurities lacking the specific chromophore of the primary dinitro-ring are not missed. Calculate total organic impurities as an area percentage.

    • Water Content (Karl Fischer Titration): Determine water content via coulometric KF titration. Causality: HPLC cannot detect water, which acts as a silent diluent, artificially inflating apparent purity if ignored.

    • Volatile Organics (Thermogravimetric Analysis - TGA / GC-FID): Measure weight loss upon heating. Causality: TGA measures total volatiles. By subtracting the KF water value from the TGA value, the exact mass fraction of residual organic solvents is isolated.

    • Inorganic Residue (Residue on Ignition - ROI): Combust a 1 g sample with sulfuric acid at 600°C. Causality: Captures inorganic salts (e.g., sodium or silica from synthesis) that are invisible to HPLC, KF, and TGA.

    • Final Mass Balance Calculation: PurityMB​=100%−(%HPLC_Impurities​+%Water​+%Residual_Solvents​+%Ash​)

    Validation Check: The candidate material is accepted as a Primary Reference Standard only if the absolute difference between the qNMR purity and the Mass Balance purity is ≤0.5% [3].

    References

    • QNMR for Reference Material Preparation - Encyclopedia.pub Encyclopedia.pub
    • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed N
    • Reference Standards, Types, Uses, Preparation & Qualific
    • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
    • Equivalency between Mass Balance and qNMR methodologies - General U.S. Pharmacopeia (USP)
    • 1306841-44-0 | ethyl 5-(acetylamino)-2-(cyanosulfanyl ... - Chemikart Chemikart

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Ethyl-3,5-dinitrobenzoic acid proper disposal procedures

    Professional EHS Guidelines: Handling, Segregation, and Disposal of 4-Ethyl-3,5-Dinitrobenzoic Acid As a substituted polynitroaromatic compound, 4-ethyl-3,5-dinitrobenzoic acid requires stringent handling and disposal pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Professional EHS Guidelines: Handling, Segregation, and Disposal of 4-Ethyl-3,5-Dinitrobenzoic Acid

    As a substituted polynitroaromatic compound, 4-ethyl-3,5-dinitrobenzoic acid requires stringent handling and disposal protocols within professional laboratory environments. The presence of multiple nitro groups on the aromatic ring imparts significant electron deficiency, making the compound potentially reactive with strong reducing agents and susceptible to decomposition under extreme conditions.

    This guide outlines the critical safety parameters, operational workflows, and Environmental Health and Safety (EHS) disposal procedures required to manage this chemical safely and in compliance with federal regulations[1].

    Hazard Profile and EHS Parameters

    Before initiating any disposal or cleanup procedures, personnel must understand the physicochemical risks associated with dinitrobenzoic acid derivatives. These compounds are generally characterized by acute oral toxicity, severe mucous membrane irritation, and potential long-term environmental hazards[2].

    Table 1: Quantitative and Qualitative Hazard Summary

    ParameterSpecification / EHS GuidanceCausality / Rationale
    Primary Hazards Acute Toxicity (Oral), IrritantDust generation can cause severe respiratory and ocular irritation; harmful if swallowed[3].
    Chemical Incompatibilities Strong bases, reducing agents, strong oxidizersNitroaromatics can undergo violent redox reactions or exothermic decomposition when exposed to incompatible reagents.
    EPA Waste Characterization Hazardous Waste (Consult EHS for D-codes)Depending on the formulation and solvent mixture, it may exhibit ignitability (D001) or require specific tracking[1].
    Extinguishing Media Water spray, Carbon dioxide (CO2), Dry chemicalIn case of fire, nitrogen oxides (NOx) and carbon monoxide are released. Self-contained breathing apparatus (SCBA) is mandatory[2][4].

    Standard Operating Procedure (SOP): Waste Segregation and Disposal

    To ensure a self-validating safety system, laboratories must strictly avoid any improvised in-house neutralization or chemical treatment of nitroaromatic waste. All disposal must be routed through licensed EHS professionals and approved hazardous waste facilities[4].

    Step 1: Personal Protective Equipment (PPE) Verification
    • Requirement: Don standard professional laboratory PPE, including chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat[5].

    • Causality: Dinitrobenzoic acid dusts can accumulate and settle, posing a risk of contact dermatitis or severe eye irritation upon exposure[1][5].

    Step 2: Waste Collection and Containment
    • Solid Waste: Carefully sweep or shovel solid waste into a clean, dry, and compatible container (e.g., high-density polyethylene, HDPE)[5].

    • Liquid/Solvent Waste: If the compound is dissolved in a solvent, collect the mixture in a designated hazardous solvent waste carboy.

    • Causality: Avoiding dust generation during collection prevents inhalation risks and minimizes the potential for static discharge ignition in dust-heavy environments[3].

    Step 3: Segregation and Storage
    • Action: Store the sealed waste container in a designated, ventilated, corrosion-proof secondary containment area[5]. Keep away from heat sources, direct sunlight, and incompatible chemical waste streams (especially amines and reducing agents).

    • Causality: Segregation prevents accidental cross-contamination that could lead to exothermic reactions or pressure buildup within the waste container.

    Step 4: Labeling and EHS Transfer
    • Action: Affix a standardized hazardous waste label detailing the full chemical name ("4-Ethyl-3,5-dinitrobenzoic acid"), the primary hazards (Toxic/Irritant), and the accumulation start date. Contact the institutional EHS department for pickup and transfer to an approved waste disposal plant[2].

    Accidental Release and Spill Response Protocol

    In the event of an accidental spill outside of primary containment, immediate and structured action is required to mitigate exposure and environmental contamination.

    • Evacuate and Isolate: Clear the immediate area of non-essential personnel and move upwind[1]. Remove all potential ignition sources.

    • Ventilation: Ensure the area is adequately ventilated, especially if the spill occurs in a confined space[2].

    • Containment: Do not flush the material down the drain, as it poses a hazard to aquatic organisms and ground water systems[1][3].

    • Cleanup: Using non-sparking tools, carefully collect the spilled solid (or use inert absorbent material for solutions) and place it into a designated hazardous waste container[5]. Clean the affected area thoroughly with water and appropriate detergents only after the bulk material has been removed[3].

    Waste Lifecycle Visualization

    The following workflow illustrates the approved, professional lifecycle of 4-Ethyl-3,5-dinitrobenzoic acid waste from generation to final destruction.

    G Start Waste Generation (4-Ethyl-3,5-dinitrobenzoic acid) Segregation Segregation: Isolate from Incompatibles Start->Segregation Containment Containment: Seal in HDPE & Avoid Dust Segregation->Containment Labeling EHS Labeling: Mark Hazards & Date Containment->Labeling Disposal Professional EHS Pickup & Approved Incineration Labeling->Disposal

    EHS-approved lifecycle for nitroaromatic laboratory waste management.

    References

    • Santa Cruz Biotechnology. Safety Data Sheet: 3,5-Dinitrobenzoic acid. Retrieved from1

    • West Virginia Department of Environmental Protection. Safety Data Sheet: Dinitrobenzoic acid chloride. Retrieved from 5

    • Fisher Scientific. Safety Data Sheet: 3,5-Dinitrobenzoic acid. Retrieved from 2

    • Fisher Scientific. Safety Data Sheet: 3,4-Dinitrobenzoic acid. Retrieved from 4

    • EMD Millipore Corporation (Avantor Sciences). Material Safety Data Sheet: 2-Hydroxy-3,5-dinitrobenzoic acid. Retrieved from 3

    Sources

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